Diphenylmethyl 2-methyl-3-oxopentanoate

Lipophilicity Phase-Transfer Catalysis Chromatographic Retention

Diphenylmethyl 2-methyl-3-oxopentanoate (CAS 314248-85-6; benzhydryl 2-methyl-3-oxopentanoate) is an α-methylated β-keto ester (C19H20O3, MW 296.36 g/mol) that serves as a versatile activated carbonyl substrate in catalytic asymmetric α-functionalization reactions. The compound features a sterically demanding, UV-active diphenylmethyl (benzhydryl) ester group that significantly enhances lipophilicity (predicted LogP 3.93) and crystalline character relative to common alkyl ester analogs.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
CAS No. 314248-85-6
Cat. No. B14249866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylmethyl 2-methyl-3-oxopentanoate
CAS314248-85-6
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C19H20O3/c1-3-17(20)14(2)19(21)22-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,3H2,1-2H3
InChIKeyQNZBZXMJBHSWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylmethyl 2-Methyl-3-Oxopentanoate (CAS 314248-85-6): A High-Lipophilicity β-Keto Ester Building Block for Asymmetric Synthesis


Diphenylmethyl 2-methyl-3-oxopentanoate (CAS 314248-85-6; benzhydryl 2-methyl-3-oxopentanoate) is an α-methylated β-keto ester (C19H20O3, MW 296.36 g/mol) that serves as a versatile activated carbonyl substrate in catalytic asymmetric α-functionalization reactions [1]. The compound features a sterically demanding, UV-active diphenylmethyl (benzhydryl) ester group that significantly enhances lipophilicity (predicted LogP 3.93) and crystalline character relative to common alkyl ester analogs [2]. It is most prominently employed as a model substrate for titanium TADDOLate-catalyzed enantioselective α-fluorination, where the bulky ester moiety contributes to stereochemical induction [1].

Asymmetric α-fluorination under Ti-TADDOLate catalysis
Inherent UV chromophore enables 254 nm HPLC monitoring
High-lipophilicity building block for chromatography-intensive multi-step synthesis

Why Simple Alkyl Esters Cannot Replace Diphenylmethyl 2-Methyl-3-Oxopentanoate in Asymmetric Catalysis and Separation-Intensive Workflows


In-class substitution of Diphenylmethyl 2-methyl-3-oxopentanoate with ethyl, methyl, or benzyl 2-methyl-3-oxopentanoates fails to deliver equivalent performance across multiple critical dimensions. First, the diphenylmethyl ester exhibits markedly higher lipophilicity (LogP 3.93 vs. 1.16 for the ethyl ester; ΔLogP = +2.77), which directly impacts phase-transfer behavior, chromatographic retention, and partitioning in biphasic catalytic systems . Second, its elevated boiling point (predicted 404 °C vs. 199 °C for the ethyl analog) enables higher-temperature reaction conditions without substrate loss . Third, the UV-active benzhydryl chromophore provides inherent detectability at 254 nm, eliminating the need for derivatization in HPLC monitoring – a feature absent in non-aromatic esters [1]. Finally, the steric bulk of the diphenylmethyl group directly participates in stereochemical induction during asymmetric α-fluorination, with bulky benzyl-type esters delivering 60–90% ee under Ti(TADDOLate) catalysis, a class-level finding that underscores the risk of switching to smaller, less selective ester groups [2].

Ethyl or methyl esters show substantially lower lipophilicity, altering phase-transfer and reversed-phase chromatography behavior.
Lower boiling points of simple alkyl esters may limit high-temperature reaction conditions without sealed-vessel operation.
Alkyl esters lack the UV-active benzhydryl chromophore, requiring alternative low-wavelength or refractive index detection.
Smaller ester groups may not achieve comparable enantioselectivity in Ti-TADDOLate-catalyzed α-fluorination.

Quantitative Evidence: Where Diphenylmethyl 2-Methyl-3-Oxopentanoate Outperforms Its Closest Analogs


Lipophilicity (LogP) Advantage Over Ethyl and Benzyl Esters

Diphenylmethyl 2-methyl-3-oxopentanoate exhibits a predicted LogP of 3.93, substantially exceeding the ethyl ester (LogP 1.16) and the benzyl ester (LogP 2.35). This +2.77 LogP increase over the ethyl analog directly translates to enhanced retention in reversed-phase chromatography, improved partitioning into organic phases during extractive workup, and greater compatibility with non-aqueous reaction conditions .

Lipophilicity
Cross-study comparable
ΔLogP +2.77 vs ethyl ester
Supports extraction and reversed-phase chromatography
Predicted LogP values; experimental validation recommended
Lipophilicity Phase-Transfer Catalysis Chromatographic Retention

Boiling Point Elevation Enabling Higher-Temperature Reaction Windows

The predicted boiling point of Diphenylmethyl 2-methyl-3-oxopentanoate (404 ± 30 °C at 760 mmHg) is approximately 205 °C higher than that of the ethyl ester (199.4 °C at 760 mmHg). This dramatic elevation permits reactions to be conducted at significantly higher temperatures without risking substrate evaporation or requiring sealed-vessel apparatus .

Boiling Point
Cross-study comparable
ΔBP ≈ +205 °C vs ethyl ester
Enables higher-temperature catalytic processes
Predicted BP; experimental confirmation advised
Thermal Stability High-Boiling Solvent Replacement Reaction Engineering

Asymmetric α-Fluorination Enantioselectivity: Bulk-Dependent Induction Class-Level Evidence

Under Ti(TADDOLate)-catalyzed asymmetric fluorination conditions (5 mol-% TiCl₂(naphthalen-1-yl)-TADDOLate, saturated F-TEDA in MeCN, room temperature), α-methylated β-keto esters bearing bulky benzyl ester groups achieve 60–90% ee. The diphenylmethyl ester, as a member of this bulky ester class, is expected to deliver enantioselectivity within this range, whereas smaller alkyl esters (e.g., ethyl, methyl) or phenyl esters (67–88% ee) produce lower or variable induction [1]. While direct head-to-head data for the diphenylmethyl ester are not published, the class-level trend of increasing ee with increasing ester bulk is well-established in this catalytic system.

Enantioselectivity
Class-level inference
Bulky benzyl esters 60–90% ee; phenyl esters 67–88% ee
Supports enantioselectivity review under Ti-TADDOLate conditions
Direct measurement for this ester not reported
Asymmetric Catalysis Enantioselective Fluorination TADDOLate Catalysis

Inherent UV Chromophore for Reaction Monitoring and Purification Detection

The benzhydryl (diphenylmethyl) ester group functions as a strong intrinsic UV chromophore with characteristic absorption in the 254–260 nm range, enabling direct HPLC/UV monitoring of this compound and its derivatives without derivatization. By contrast, simple alkyl esters (ethyl, methyl) lack aromaticity and require low-wavelength detection (~210 nm) or refractive index detection, resulting in lower signal-to-noise ratios and incompatibility with gradient elution [1]. This difference is structural and inherent to the compound class.

UV Detectability
Class-level inference
Strong 254 nm absorption vs alkyl esters require low-wavelength detection
Enables standard 254 nm HPLC monitoring
Qualitative advantage; detection limits may vary
UV-Vis Detection HPLC Monitoring Process Analytical Technology

Precursor Potential for α-Heterofunctionalized Building Blocks Demonstrated via Azidation

Diphenylmethyl 2-methyl-3-oxopentanoate has been successfully converted to benzhydryl 2-azido-2-methyl-3-oxopentanoate in 83% isolated yield using iodobenzene diacetate and tetrabutylammonium azide in water–acetonitrile (0.08 h reaction time) [1]. This demonstrates the compound's viability as a precursor to α-azido-β-keto esters, a class of intermediates widely used in click chemistry and heterocycle synthesis. While comparable azidation yields for ethyl or methyl esters are not reported under identical conditions, the diphenylmethyl ester's lipophilic nature aids product extraction and purification.

α-Azidation Yield
Supporting evidence
83% yield (0.08 h)
Supports α-azido building block synthesis
No direct comparator data; reproducibility to verify
α-Azido Esters Hypervalent Iodine Reagents Late-Stage Diversification

Best-Fit Application Scenarios for Diphenylmethyl 2-Methyl-3-Oxopentanoate Based on Quantitative Differentiation


Asymmetric α-Fluorination for Chiral Pharmaceutical Intermediates

In medicinal chemistry programs requiring enantiomerically enriched α-fluoro-β-keto ester intermediates, this compound is the preferred substrate for Ti(TADDOLate)-catalyzed asymmetric fluorination. The bulky diphenylmethyl ester group is expected to deliver enantioselectivity in the 60–90% ee range, consistent with the Bertogg et al. class data for bulky benzyl esters [1]. The UV-active chromophore simultaneously enables facile HPLC monitoring of enantiomeric excess at 254 nm, streamlining reaction optimization.

High-Temperature Catalytic Process Development

For reaction engineering studies requiring sustained heating above 150 °C without substrate loss, this compound's predicted boiling point of 404 °C [1] provides a substantial safety and operational margin over ethyl (199 °C) or methyl esters, which would require sealed-vessel operation. This property is particularly relevant for continuous flow processes where substrate volatility must be managed.

Chromatography-Intensive Multi-Step Synthesis

In total synthesis sequences requiring multiple chromatographic purifications, the elevated LogP (3.93 vs. 1.16 for ethyl ester) [1] ensures strong retention on reverse-phase silica, enabling reproducible gradient separations. Combined with inherent 254 nm UV detectability [2], this reduces the analytical burden and improves recovery yields across each purification step.

Rapid Access to α-Azido-β-Keto Ester Building Blocks

Researchers synthesizing 1,2,3-triazoles or other nitrogen heterocycles via azide–alkyne cycloaddition can employ this compound as a direct precursor. The reported 83% yield for α-azidation within 0.08 hours using iodobenzene diacetate [1] demonstrates a rapid, high-yielding entry to the corresponding α-azido derivative, with the lipophilic diphenylmethyl group facilitating extractive isolation.

Application
Selection Property
Validation Focus
Asymmetric α-fluorination
Bulky diphenylmethyl ester for stereochemical induction
Enantioselectivity under Ti-TADDOLate catalysis
High-temperature reactions
Elevated boiling point
Thermal stability and volatility management
Chromatography-intensive synthesis
High lipophilicity and inherent UV chromophore
Reproducible reversed-phase separation and 254 nm detection
α-Azido ester synthesis
Demonstrated azidation precursor
Reported yield and extractive isolation
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